molecular formula C22H17Cl2F3N6O B3036996 N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine CAS No. 400089-12-5

N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine

Cat. No. B3036996
CAS RN: 400089-12-5
M. Wt: 509.3 g/mol
InChI Key: SOKUIMNWPACGHS-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine or piperidine subunit can enhance the antimicrobial activity of the fused triazoles ring systems .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Antimicrobial Activities

Compounds related to the chemical structure of interest have been reported to exhibit antimicrobial activities. For example, derivatives of triazolo[4,3-a]quinoxaline demonstrated antimicrobial properties in several studies. El Mariah et al. (2009) reported on the synthesis and antimicrobial activities of such derivatives, showcasing their potential in addressing microbial infections (El Mariah, 2009).

Antidepressant Potential

A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to the queried compound, has been identified as potentially rapid-acting antidepressants. Sarges et al. (1990) found that these compounds could reduce immobility in behavioral despair models in rats, suggesting their potential as antidepressant agents (Sarges et al., 1990).

Anticancer Activity

In the realm of cancer research, derivatives of 1,2,4-triazolo[4,3-a]-quinoline, closely related to the compound , have been designed and synthesized with structural considerations for anticancer activity. Reddy et al. (2015) discussed the synthesis of such derivatives and their effectiveness against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Adenosine Receptor Antagonism

Compounds structurally similar to the queried chemical have been studied for their binding affinity to adenosine receptors. The research by Catarzi et al. (2005) on triazolo[1,5-a]quinoxaline derivatives highlights their potential as potent adenosine receptor antagonists, which could have implications in various therapeutic areas (Catarzi et al., 2005).

properties

IUPAC Name

N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2F3N6O/c23-14-3-1-13(2-4-14)12-34-31-16-7-9-32(10-8-16)19-20-29-30-21(22(25,26)27)33(20)18-11-15(24)5-6-17(18)28-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKUIMNWPACGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOCC2=CC=C(C=C2)Cl)C3=NC4=C(C=C(C=C4)Cl)N5C3=NN=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 5
N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine

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